molecular formula C8H6FNO B155229 2-Fluorophenoxyacetonitrile CAS No. 137988-23-9

2-Fluorophenoxyacetonitrile

Cat. No.: B155229
CAS No.: 137988-23-9
M. Wt: 151.14 g/mol
InChI Key: QAYDDGNSGGDTDG-UHFFFAOYSA-N
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Description

2-Fluorophenoxyacetonitrile is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . It appears as a colorless to yellow liquid. This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetonitrile group. The presence of the fluorine atom imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenoxyacetonitrile typically involves the reaction of 2-fluorophenol with chloroacetonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-fluorophenol attacks the carbon atom of chloroacetonitrile, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as potassium carbonate or sodium hydride is used to deprotonate the phenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenoxyacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding phenols or quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, and conditions involving organic solvents and bases.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amides: Formed from nucleophilic substitution with amines.

    Esters: Formed from nucleophilic substitution with alcohols.

    Amines: Formed from the reduction of the nitrile group.

    Phenols or Quinones: Formed from the oxidation of the phenoxy group.

Scientific Research Applications

2-Fluorophenoxyacetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including its interactions with enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.

    Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Fluorophenoxyacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-Fluorophenoxyacetonitrile can be compared with other similar compounds, such as:

    2-Chlorophenoxyacetonitrile: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound imparts different chemical properties, such as increased electronegativity and reactivity.

    2-Bromophenoxyacetonitrile: Similar structure but with a bromine atom instead of fluorine. Bromine is larger and less electronegative than fluorine, resulting in different reactivity and interactions.

    2-Iodophenoxyacetonitrile: Similar structure but with an iodine atom instead of fluorine. Iodine is even larger and less electronegative than bromine, leading to distinct chemical behavior.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties such as high electronegativity, small atomic radius, and the ability to form strong hydrogen bonds. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYDDGNSGGDTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568153
Record name (2-Fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22361-61-1
Record name (2-Fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluorophenol (560 mg, 5.0 mmol) in DMF (10 mL) is added potassium carbonate (828 mg, 6.0 mmol) followed by chloroacetonitrile (0.315 mL, 50.0 mmol). The reaction mixture is stirred and heated at 50° C. for 14 h. The reaction mixture is cooled to RT, diluted with EtOAc, and washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue purified by chromatography on silica gel; elution with dichloromethane gives 736 mg of the product 384.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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